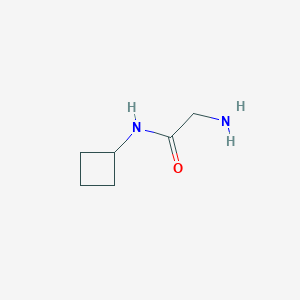

2-Amino-N-Cyclobutylacetamid

Übersicht

Beschreibung

2-Amino-N-cyclobutylacetamide is an organic compound with the molecular formula C₆H₁₂N₂O. It is a biochemical used in proteomics research and has a molecular weight of 128.17 g/mol

Wissenschaftliche Forschungsanwendungen

2-Amino-N-cyclobutylacetamide is used in various scientific research applications, including:

Proteomics Research: As a biochemical reagent for studying protein interactions and functions.

Medicinal Chemistry:

Biological Studies: Used in the synthesis of heterocyclic compounds with potential biological activities.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as aminoglycosides, bind to the bacterial ribosome, leading to inhibition of protein synthesis .

Mode of Action

Related compounds like aminoglycosides work by binding to the bacterial ribosome, promoting mistranslation, and eliminating proofreading . This leads to the inhibition of protein synthesis, which is crucial for bacterial growth and survival .

Biochemical Pathways

Similar compounds like aminoglycosides are known to affect protein synthesis pathways .

Result of Action

Related compounds like aminoglycosides have been shown to inhibit protein synthesis, leading to bacterial cell death .

Biochemische Analyse

Biochemical Properties

2-Amino-N-cyclobutylacetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as histone deacetylase (HDAC) and kinase inhibitors, showing additive and synergistic effects . These interactions are crucial for its potential use in cancer drug development, where it inhibits the activity of HDAC and Bcr-Abl, leading to antiproliferative activities against certain cancer cell lines .

Cellular Effects

2-Amino-N-cyclobutylacetamide has notable effects on various cell types and cellular processes. It influences cell function by inhibiting the activity of HDAC and Bcr-Abl, which are critical in cell signaling pathways and gene expression . This inhibition results in antiproliferative effects on human leukemia cell line K562 and prostate cancer cell line DU145 . Additionally, it affects cellular metabolism by altering the expression of genes involved in these pathways .

Molecular Mechanism

The molecular mechanism of 2-Amino-N-cyclobutylacetamide involves its binding interactions with biomolecules such as HDAC and Bcr-Abl . By inhibiting these enzymes, it disrupts their normal function, leading to changes in gene expression and cellular behavior . This inhibition is achieved through the compound’s ability to bind to the active sites of these enzymes, preventing their normal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-N-cyclobutylacetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that its inhibitory effects on HDAC and Bcr-Abl are sustained over time, leading to prolonged antiproliferative effects in cancer cell lines .

Dosage Effects in Animal Models

The effects of 2-Amino-N-cyclobutylacetamide vary with different dosages in animal models. At lower doses, it exhibits significant antiproliferative effects without causing toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

2-Amino-N-cyclobutylacetamide is involved in metabolic pathways that include interactions with enzymes such as HDAC and Bcr-Abl . These interactions affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is crucial for its potential use in cancer therapy .

Transport and Distribution

Within cells and tissues, 2-Amino-N-cyclobutylacetamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are essential for its biochemical activity .

Subcellular Localization

The subcellular localization of 2-Amino-N-cyclobutylacetamide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclobutylacetamide can be achieved through the reaction of cyclobutylamine with ethyl cyanoacetate. The reaction typically involves stirring the reactants without a solvent at room temperature, which yields the target compound . Another method involves heating the mixture at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

While specific industrial production methods for 2-amino-N-cyclobutylacetamide are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-cyclobutylacetamide undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with aldehydes and ketones to form imine derivatives (Schiff bases) under acid-catalyzed conditions.

Amidation: Reacts with acid chlorides to form amides.

Sulfonation: Reacts with sulfonyl chlorides to form sulfonamides under alkaline conditions.

Common Reagents and Conditions

Aldehydes and Ketones: For imine formation, the reaction is acid-catalyzed and reversible.

Acid Chlorides: For amidation, the reaction occurs readily with primary and secondary amines.

Sulfonyl Chlorides: For sulfonation, the reaction requires alkaline conditions to keep the amine nucleophilic.

Major Products

Imines: Formed from the reaction with aldehydes and ketones.

Amides: Formed from the reaction with acid chlorides.

Sulfonamides: Formed from the reaction with sulfonyl chlorides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-N-cyclopropylacetamide

- 2-Amino-N-cyclopentylacetamide

- 2-Amino-N-cyclohexylacetamide

Comparison

2-Amino-N-cyclobutylacetamide is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific research applications .

Eigenschaften

IUPAC Name |

2-amino-N-cyclobutylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-4-6(9)8-5-2-1-3-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXJOARUJVZAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676373 | |

| Record name | N-Cyclobutylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359821-39-9 | |

| Record name | 2-Amino-N-cyclobutylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359821-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclobutylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

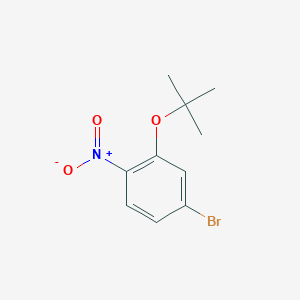

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)

![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)